Dicyclohexylamine nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

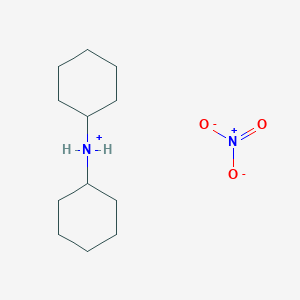

Dicyclohexylamine nitrate, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications Overview

-

Corrosion Inhibition

- Dicyclohexylamine nitrate serves as an effective vapor phase corrosion inhibitor. It has been shown to provide complete protection for metals such as steel and aluminum when stored in humid environments. For instance, studies indicate that wrapping paper containing just 1 gram of this compound per square foot can prevent corrosion for over five months .

- It is particularly effective in protecting copper and brass from corrosion, with minimal weight loss observed during immersion tests .

-

Rubber and Plastics Industry

- This compound is utilized as an antioxidant and vulcanization accelerator in rubber production. Its ability to enhance the durability and performance of rubber products makes it a valuable additive .

- In plastics, this compound functions as a stabilizer, improving the material's resistance to degradation.

-

Organic Synthesis

- This compound acts as an intermediate in the synthesis of various organic compounds, including dyestuffs and pharmaceuticals. By reacting with acids or reducing agents, it can be converted into other useful derivatives such as dicyclohexylhydrazine .

- The compound also facilitates the formation of nitrosoamines, which are important in dye production and other organic syntheses .

- Agrochemicals and Coatings

Data Table: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Corrosion Inhibition | Vapor phase inhibitor | Long-term protection against rust |

| Rubber Manufacturing | Antioxidant, vulcanization accelerator | Enhanced durability of rubber products |

| Organic Synthesis | Intermediate for dyestuffs | Versatile chemical transformations |

| Agrochemicals | Enhancer for pesticides | Improved effectiveness of agricultural products |

| Protective Coatings | Metal coatings | Increased resistance to corrosion |

Case Studies

- Corrosion Protection : A study demonstrated that this compound could significantly reduce corrosion rates in steel pipes exposed to humid conditions. The results showed a weight loss of only 0.14 mil per year when treated with this compound compared to untreated samples .

- Rubber Performance : Research involving different concentrations of this compound in epoxy primers indicated that even at low concentrations (0.5-2%), the compound effectively enhanced the adhesion and durability of coatings applied to steel surfaces .

- Organic Synthesis : A series of reactions involving this compound led to the successful synthesis of various organic intermediates used in dye production, showcasing its versatility as a building block in organic chemistry .

Propiedades

Número CAS |

3882-06-2 |

|---|---|

Fórmula molecular |

C12H24N2O3 |

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

dicyclohexylazanium;nitrate |

InChI |

InChI=1S/C12H23N.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h11-13H,1-10H2;/q;-1/p+1 |

Clave InChI |

XTVCLFHZFUWECQ-UHFFFAOYSA-O |

SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2.[N+](=O)([O-])[O-] |

SMILES canónico |

C1CCC(CC1)[NH2+]C2CCCCC2.[N+](=O)([O-])[O-] |

Key on ui other cas no. |

3129-91-7 3882-06-2 |

Números CAS relacionados |

101-83-7 (Parent) |

Sinónimos |

cyclohexanamine, N-cyclohexyl-, sulfate (1:1) dicyclohexylamine dicyclohexylamine hydrochloride dicyclohexylamine nitrate dicyclohexylamine nitrite dicyclohexylamine phosphate (3:1) dicyclohexylamine sulfate dicyclohexylamine sulfate (1:1) dicyclohexylammonium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.